molecular formula C9H13N3O4 B2599704 ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1856044-16-0

ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2599704
CAS No.: 1856044-16-0
M. Wt: 227.22
InChI Key: CMPUOLCKCNMJQF-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a nitro group at the 4-position, and a propyl group at the 1-position of the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by nitration and esterification reactions. One common method involves the reaction of 1-propyl-3-pyrazolecarboxylic acid with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The resulting nitro compound is then esterified using ethanol to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to produce these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products Formed

Scientific Research Applications

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 4-nitro-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-5-11-6-7(12(14)15)8(10-11)9(13)16-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPUOLCKCNMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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